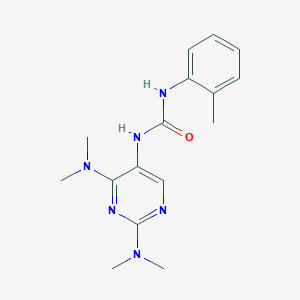

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea

Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic small molecule characterized by a pyrimidine core substituted with dimethylamino groups at the 2- and 4-positions and an o-tolyl urea moiety. The dimethylamino groups enhance solubility and electron-donating capacity, while the o-tolyl group may influence steric interactions and binding specificity .

Properties

IUPAC Name |

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-11-8-6-7-9-12(11)18-16(23)19-13-10-17-15(22(4)5)20-14(13)21(2)3/h6-10H,1-5H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZYATASPIJEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the reaction of 2,4-bis(dimethylamino)pyrimidine with o-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups or the tolyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine or alcohol derivatives, and substitution reactions can result in a variety of substituted pyrimidine or urea compounds.

Scientific Research Applications

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its biological activity is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various signaling pathways, potentially influencing cellular processes.

- Receptor Modulation : It can interact with receptors, altering their activity and affecting downstream signaling cascades.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structural motifs showed potent inhibitory activity against multiple tyrosine kinases, which are critical in cancer progression .

- Antimicrobial Properties : Another study highlighted the potential of urea derivatives in exhibiting antimicrobial activity against various pathogens. The structural features of this compound may contribute to its efficacy in this regard .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Pyrimidine Core : This can be achieved through the condensation of appropriate amines with formamidine derivatives.

- Introduction of Dimethylamino Groups : These groups are introduced via nucleophilic substitution reactions.

- Formation of the Urea Linkage : The final step involves coupling the pyrimidine derivative with the o-tolyl group under controlled conditions.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea with analogous urea derivatives and pyrimidine-based molecules:

M64 and M64HCl

M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) and its hydrochloride salt (M64HCl) are FAK activators. Key distinctions include:

- Core Structure : M64 uses a pyridine-ethyl linker and a trifluoromethylphenyl group, whereas the target compound employs a pyrimidine core directly linked to the urea.

- Functional Groups: The morpholino and trifluoromethyl groups in M64 enhance hydrophobicity and metabolic stability, whereas the dimethylamino-pyrimidine in the target compound may improve water solubility .

TAK-385

TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) is a GnRH antagonist. Key differences:

- Heterocyclic System: TAK-385 incorporates a thienopyrimidine scaffold, while the target compound uses a simpler pyrimidine ring.

- Substituents: Both share dimethylamino groups, but TAK-385’s difluorobenzyl and methoxypyridazinyl groups confer superior cytochrome P450 selectivity .

Fluazuron

Fluazuron (1-[4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea) is a pesticide. Contrasts include:

- Bioactivity : Fluazuron targets insect chitin synthesis, whereas the target compound’s hypothetical applications (based on structural analogs) may involve kinase modulation.

- Electron-Withdrawing Groups: Fluazuron’s chloro- and trifluoromethyl groups enhance environmental persistence, unlike the electron-donating dimethylamino groups in the target compound .

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

This compound shares a pyrimidine-urea backbone but differs in substituents:

- Methoxy vs.

Biological Activity

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 314.39 g/mol. The compound features a pyrimidine ring substituted with two dimethylamino groups and a tolyl group linked to a urea moiety.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 314.39 g/mol |

| CAS Number | 1448129-29-0 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of various pyrimidine derivatives, including those related to our compound of interest. The results demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity for similar compounds. For instance, derivatives showed MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests that the compound may also be effective against fungal infections.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial cells, leading to inhibition of essential biological processes.

Potential Targets

- Enzymatic Inhibition : The compound may bind to the active sites of enzymes critical for microbial survival.

- Receptor Modulation : It might influence signaling pathways by interacting with specific receptors in microbial cells.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,4-Diaminopyrimidin-5-yl)-3-(o-tolyl)urea | Amino groups instead of dimethylamino | Moderate antibacterial |

| 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea | Phenyl group instead of tolyl | Lower antifungal activity |

The unique structure of this compound contributes to its distinct biological properties compared to similar compounds.

Research Findings and Future Directions

Recent studies have focused on synthesizing new derivatives based on this compound to enhance its biological activity and selectivity against cancer cells and microbial pathogens . The exploration of structure-activity relationships (SAR) is crucial for developing more effective therapeutic agents.

Q & A

Q. What are the key synthetic routes for 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, pyrimidine derivatives are often functionalized by reacting halogenated intermediates with amines under reflux conditions. A general protocol involves:

- Reacting 5-chloro-2,4-bis(dimethylamino)pyrimidine with o-tolyl isocyanate in anhydrous DMF at 80–100°C for 12–24 hours.

- Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures .

Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of pyrimidine to isocyanate) and using catalysts like triethylamine to neutralize HCl byproducts. Monitoring reaction progress via TLC (silica gel, UV visualization) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- NMR spectroscopy : Confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic protons from o-tolyl groups at δ 6.8–7.4 ppm).

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm to verify purity ≥95% .

- Mass spectrometry : ESI-MS in positive ion mode to confirm the molecular ion peak ([M+H]⁺ expected at m/z ~354).

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro assays for this compound?

The compound’s poor aqueous solubility (due to hydrophobic o-tolyl and pyrimidine groups) can be mitigated by:

- Using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Preparing stock solutions in acidic buffers (e.g., 10 mM HCl) to protonate the dimethylamino groups, enhancing hydrophilicity .

- Validating solubility via dynamic light scattering (DLS) to detect aggregation in physiological buffers.

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for pyrimidine-urea analogs?

Contradictions often arise from unintended substituent effects or assay variability. To address this:

- Perform X-ray crystallography to confirm the compound’s solid-state conformation (e.g., hydrogen bonding between urea and pyrimidine groups) .

- Use density functional theory (DFT) to model electronic effects of dimethylamino and o-tolyl groups on reactivity.

- Standardize bioassays (e.g., kinase inhibition) across multiple replicates and cell lines to isolate biological variability .

Q. How can researchers design experiments to probe the compound’s mechanism of action in kinase inhibition?

- Enzyme kinetics : Measure IC₅₀ values using recombinant kinases (e.g., EGFR or CDK2) with ATP-concentration-dependent assays.

- Cellular thermal shift assays (CETSA) : Confirm target engagement by observing thermal stabilization of kinases in the presence of the compound.

- Molecular docking : Align the compound’s structure with kinase active sites (e.g., PDB 1M17) to predict binding modes and guide mutagenesis studies .

Q. What are the best practices for analyzing degradation products under accelerated stability conditions?

- Store the compound at 40°C/75% RH for 4 weeks and analyze degradation via:

- LC-MS/MS to identify hydrolyzed products (e.g., cleavage of the urea bond).

- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to detect photolytic byproducts.

- Use HPLC-DAD with a photodiode array to track peak purity and degradation kinetics .

Methodological Considerations

Q. How should researchers optimize reaction regioselectivity during pyrimidine functionalization?

Regioselectivity in pyrimidine substitution is influenced by electronic and steric factors:

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.